molecular formula C10H14N2O2 B168594 N-(3-Hydroxypyridin-2-yl)pivalamide CAS No. 177744-83-1

N-(3-Hydroxypyridin-2-yl)pivalamide

Cat. No. B168594
CAS RN: 177744-83-1
M. Wt: 194.23 g/mol
InChI Key: QTECCVGXCNCEGO-UHFFFAOYSA-N
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Description

N-(3-Hydroxypyridin-2-yl)pivalamide, also known as HP-3, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HP-3 is a small molecule that belongs to the class of amides and has a molecular formula of C9H12N2O2.

Scientific Research Applications

Synthetic Chemistry Applications

Hydrolysis and Derivatization

A notable application of N-(3-Hydroxypyridin-2-yl)pivalamide derivatives involves their hydrolysis using specific conditions. For instance, Bavetsias, Henderson, and McDonald (2004) discovered a simple methodology for pivalamide hydrolysis using Fe(NO3)3 in MeOH at room temperature. This process is significant for synthesizing amine derivatives from pivalamido groups present in pyrimidin-4-ones, quinazolin-4-ones, and pteridines, showcasing its utility in modifying chemical structures for various synthetic applications (Bavetsias, Henderson, & McDonald, 2004).

Synthesis of Complex Molecules

Kobayashi et al. (2010) developed a convenient method for synthesizing trisubstituted naphthyridines by reacting (E)-4-(1-aryl-2-methoxyethenyl)-3-isocyanopyridines with organolithiums. This synthesis route, starting from commercially available 3-aminopyridine and involving lithium (4-lithiopyridin-3-yl)pivalamide, highlights the compound's role in creating complex molecular architectures, which could be pivotal in material science and pharmaceutical research (Kobayashi et al., 2010).

Pharmaceutical Development

Targeted Drug Design

Hydroxypyridinone derivatives, including N-(3-Hydroxypyridin-2-yl)pivalamide analogs, have been explored for their potential in drug design, especially as chelating agents in therapeutic applications. These compounds have shown promise in addressing a range of health conditions, including metabolic disorders and infections, by binding to specific metal ions or serving as inhibitors for various biological pathways. Thompson, Barta, and Orvig (2006) reviewed the use of hydroxypyridinones in medicinal inorganic chemistry, emphasizing their versatility and efficacy in chelating di- and trivalent metal ions for therapeutic purposes (Thompson, Barta, & Orvig, 2006).

Antimicrobial and Antioxidant Activities

Novel hydroxypyridinone derivatives have been investigated for their antimicrobial and antioxidant activities, with potential applications as preservatives in the food industry, particularly for shrimp preservation. Dai et al. (2016) explored two hydroxypyridinone derivatives that showed stronger inhibitory effects against various bacteria compared to kojic acid, alongside possessing antioxidant properties. This research underscores the compound's utility in developing new methods for extending the shelf life of perishable goods (Dai et al., 2016).

properties

IUPAC Name

N-(3-hydroxypyridin-2-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-10(2,3)9(14)12-8-7(13)5-4-6-11-8/h4-6,13H,1-3H3,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTECCVGXCNCEGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CC=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Hydroxypyridin-2-yl)pivalamide

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